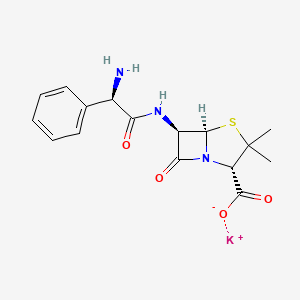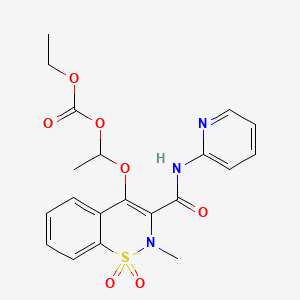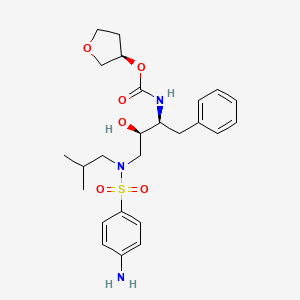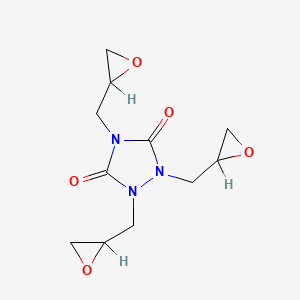
Acide 12-méthyltétradécanoïque
Vue d'ensemble
Description
L’acide myristique 12-méthyl, également connu sous le nom d’acide 12-méthyltétradécanoïque, est un acide gras saturé à chaîne ramifiée. Il s’agit d’un acide gras anteiso-C15, ce qui signifie qu’il possède un groupe méthyle lié au douzième carbone de la chaîne d’acide myristique. Ce composé se trouve dans diverses sources naturelles, notamment les bactéries, les produits laitiers et certaines espèces de poissons .
Applications De Recherche Scientifique
L’acide myristique 12-méthyl a une large gamme d’applications dans la recherche scientifique :
Mécanisme D'action
Le mécanisme par lequel l’acide myristique 12-méthyl exerce ses effets implique plusieurs voies :
Action antibactérienne : Il perturbe la membrane cellulaire bactérienne, interférant avec la chaîne de transport des électrons et la phosphorylation oxydative.
Effet anti-hyperlipidémique : Il active le récepteur couplé aux protéines G 120 (GPR120), ce qui contribue à améliorer l’hyperlipidémie et à améliorer le métabolisme du glucose.
Composés similaires :
Acide myristique : Un acide gras saturé courant avec une structure à chaîne droite.
Myristate de méthyle : L’ester méthylique de l’acide myristique, utilisé comme lubrifiant dans diverses applications.
Acide 14-méthylhexadécanoïque : Un autre acide gras à chaîne ramifiée présentant des propriétés similaires.
Unicité : L’acide myristique 12-méthyl est unique en raison de sa structure à chaîne ramifiée, qui confère des propriétés physiques et chimiques différentes par rapport aux acides gras à chaîne droite. Ses propriétés antibactériennes et anti-hyperlipidémiques le distinguent en outre des autres composés similaires .
Analyse Biochimique
Biochemical Properties
12-Methyltetradecanoic acid interacts with key enzymes involved in fatty acid metabolism, such as acetyl-CoA carboxylase and fatty acid synthase . By impacting the activity of these enzymes, 12-Methyltetradecanoic acid alters the synthesis and degradation of lipids . It is also studied for its antibacterial properties .
Cellular Effects
12-Methyltetradecanoic acid has been shown to influence cell function. It represses the extracellular production of surfactants required for swarming motility in Pseudomonas aeruginosa PAO1 . This suggests that 12-Methyltetradecanoic acid can impact cell signaling pathways and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 12-Methyltetradecanoic acid involves binding interactions with biomolecules and changes in gene expression. It can impact the activity of key enzymes involved in fatty acid metabolism, thereby altering the synthesis and degradation of lipids .
Temporal Effects in Laboratory Settings
It is known that this compound is used in studies on the properties and functions of medium-chain anteiso-fatty acids .
Dosage Effects in Animal Models
In animal models, the effects of 12-Methyltetradecanoic acid vary with different dosages. For instance, it has been used to treat corneal vascularisation in mouse models of corneal alkali injury and corneal Pseudomonas aeruginosa infection .
Metabolic Pathways
The metabolic pathways that 12-Methyltetradecanoic acid is involved in are related to fatty acid metabolism . The specific enzymes or cofactors that it interacts with are yet to be fully identified.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : L’acide myristique 12-méthyl peut être synthétisé par hydrolyse de triacylglycérols suivie d’une dérivatisation avec du phénacylbromure. Le processus implique l’action catalytique de la lipase pour hydrolyser les triacylglycérols, l’extraction des acides gras et leur dérivatisation subséquente .
Méthodes de production industrielle : La production industrielle d’acide myristique 12-méthyl implique souvent l’extraction à partir de sources naturelles telles que la noix de muscade, où il est présent sous forme de trimyristine. La trimyristine est hydrolysée pour produire de l’acide myristique, qui peut ensuite être méthylé pour produire de l’acide myristique 12-méthyl .
Analyse Des Réactions Chimiques
Types de réactions : L’acide myristique 12-méthyl subit diverses réactions chimiques, notamment :
Oxydation : Il peut être oxydé pour produire de l’aldéhyde myristyle et de l’alcool myristyle.
Réduction : Les réactions de réduction peuvent le convertir en son alcool correspondant.
Substitution : Il peut participer à des réactions de substitution où le groupe carboxyle est remplacé par d’autres groupes fonctionnels.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l’hydrure de lithium aluminium ou le borohydrure de sodium sont utilisés.
Substitution : Des réactifs comme le chlorure de thionyle peuvent être utilisés pour les réactions de substitution.
Principaux produits :
Oxydation : Aldéhyde myristyle et alcool myristyle.
Réduction : Alcool myristyle.
Substitution : Divers dérivés substitués selon les réactifs utilisés.
Comparaison Avec Des Composés Similaires
Myristic Acid: A common saturated fatty acid with a straight chain structure.
Methyl Myristate: The methyl ester of myristic acid, used as a lubricant in various applications.
14-Methylhexadecanoic Acid: Another branched-chain fatty acid with similar properties.
Uniqueness: 12-Methyl Myristic Acid is unique due to its branched-chain structure, which imparts different physical and chemical properties compared to straight-chain fatty acids. Its antibacterial and anti-hyperlipidemic properties further distinguish it from other similar compounds .
Propriétés
IUPAC Name |
12-methyltetradecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30O2/c1-3-14(2)12-10-8-6-4-5-7-9-11-13-15(16)17/h14H,3-13H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKLJLHAPJBUBNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10970381 | |
| Record name | 12-Methyltetradecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10970381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5502-94-3 | |
| Record name | Anteisopentadecanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5502-94-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aseanostatin P5 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005502943 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 12-Methyltetradecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10970381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 12-Methyltetradecanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL MYRISTIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TP0OL0Z8US | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















